An In-Depth Technical Guide to Methyl 2-bromotetradecanoate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Methyl 2-bromotetradecanoate for Researchers and Drug Development Professionals
Central Point, NJ – Methyl 2-bromotetradecanoate is a halogenated fatty acid methyl ester that serves as a versatile synthetic intermediate in organic chemistry, particularly in the development of novel bioactive compounds and pharmaceutical agents. Its utility stems from the presence of a reactive bromine atom at the alpha-position to the carbonyl group, which allows for a variety of nucleophilic substitution reactions to introduce diverse functional groups. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in research and drug development.
Core Chemical and Physical Properties
Methyl 2-bromotetradecanoate is characterized by the following properties:
| Property | Value |
| CAS Number | 16631-25-7 |
| Molecular Formula | C₁₅H₂₉BrO₂ |
| Molecular Weight | 321.29 g/mol |
| Appearance | Typically a liquid |
| Synonyms | Methyl α-bromomyristate, 2-Bromotetradecanoic acid methyl ester |
Synthesis of Methyl 2-bromotetradecanoate
The primary synthetic route to Methyl 2-bromotetradecanoate involves the bromination of tetradecanoic acid at the alpha-position, followed by esterification. A common method for the initial bromination step is the Hell-Volhard-Zelinsky reaction.
Experimental Protocol: Hell-Volhard-Zelinsky Reaction for α-Bromination
The Hell-Volhard-Zelinsky reaction facilitates the α-halogenation of a carboxylic acid.[1][2][3]
Materials:
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Tetradecanoic acid (Myristic acid)
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Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)
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Bromine (Br₂)
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Methanol (for esterification)
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Appropriate solvents (e.g., carbon tetrachloride, diethyl ether)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, tetradecanoic acid is treated with a catalytic amount of red phosphorus or PBr₃.
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Bromine is added dropwise to the reaction mixture. The mixture is then heated to initiate the reaction, which results in the formation of 2-bromotetradecanoyl bromide.[4]
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The reaction is typically refluxed until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the crude 2-bromotetradecanoyl bromide is cooled.
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To obtain Methyl 2-bromotetradecanoate, the acyl bromide is carefully reacted with methanol. This esterification step is often performed in an inert solvent.
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The final product is purified using standard laboratory techniques, such as distillation under reduced pressure or column chromatography.
The following diagram illustrates the workflow for the synthesis of Methyl 2-bromotetradecanoate via the Hell-Volhard-Zelinsky reaction followed by esterification.
Key Reactions and Applications in Drug Development
Methyl 2-bromotetradecanoate is a valuable building block for introducing a C14 alkyl chain with a functional group at the C2 position. The alpha-bromo ester functionality makes it an excellent electrophile for reactions with various nucleophiles.[5]
Nucleophilic Substitution Reactions
The bromine atom at the alpha-position is susceptible to nucleophilic attack, allowing for the synthesis of a wide range of derivatives.
1. Synthesis of α-Amino Esters:
Reaction with ammonia or primary amines provides a route to α-amino acid esters, which are fundamental components of peptides and peptidomimetics. The reaction proceeds via an Sₙ2 mechanism.[6][7]
Experimental Protocol: General Amination
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Methyl 2-bromotetradecanoate is dissolved in a suitable solvent (e.g., ethanol, acetonitrile).
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An excess of the desired amine (e.g., ammonia, methylamine) is added to the solution.
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The reaction is stirred, often at room temperature or with gentle heating, until completion.
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The resulting ammonium salt is neutralized with a base to yield the free α-amino ester.
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Purification is typically achieved by extraction and chromatography.
2. Synthesis of α-Azido Esters:
Reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) yields Methyl 2-azidotetradecanoate.[8] This azide derivative can be further reduced to the corresponding α-amino ester or used in click chemistry reactions.
3. Synthesis of α-Hydroxy Esters:
Hydrolysis of Methyl 2-bromotetradecanoate under basic conditions, followed by acidification, can yield 2-hydroxytetradecanoic acid.[9][10][11] Direct conversion to the methyl ester of this hydroxy acid is also possible. These α-hydroxy fatty acids are important components of various lipids and have been investigated for their biological activities.
Use as a Pharmaceutical Intermediate
While specific examples of blockbuster drugs synthesized directly from Methyl 2-bromotetradecanoate are not prevalent in publicly available literature, its utility as an intermediate is clear. It provides a scaffold for the synthesis of complex lipids and other molecules with potential therapeutic applications. For instance, the synthesis of analogs of bioactive lipids can be achieved by utilizing the reactivity of the alpha-bromo position to introduce different functional groups, thereby enabling structure-activity relationship (SAR) studies.
The first total synthesis of (+/-)-2-methoxy-13-methyltetradecanoic acid, a cytotoxic fatty acid, started from a related methyl ester, highlighting the utility of such compounds in accessing biologically active molecules.[12]
The general workflow for utilizing Methyl 2-bromotetradecanoate as a synthetic intermediate is depicted below.
Quantitative Data and Spectral Information
While extensive experimental data for Methyl 2-bromotetradecanoate is not widely published in peer-reviewed journals, predicted spectral data can provide valuable information for its characterization.
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the α-proton adjacent to the bromine, and the long alkyl chain.
Predicted Mass Spectrum: The mass spectrum would likely exhibit a molecular ion peak and fragmentation patterns characteristic of a long-chain fatty acid ester with a bromine atom.
Researchers can obtain experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for commercially available Methyl 2-bromotetradecanoate from suppliers.
Safety and Handling
Methyl 2-bromotetradecanoate is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.
Conclusion
Methyl 2-bromotetradecanoate is a valuable and reactive intermediate for organic synthesis. Its utility in introducing a functionalized long-chain alkyl group makes it a relevant building block for the synthesis of complex lipids, amino acids, and other molecules of interest to researchers in drug discovery and development. The ability to perform a variety of nucleophilic substitution reactions at the alpha-position allows for the creation of diverse molecular libraries for biological screening and the development of novel therapeutic agents.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methyl 2-bromotetradecanoate | 16631-25-7 [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydroxytetradecanoic acid | C14H28O3 | CID 1563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. larodan.com [larodan.com]
- 11. larodan.com [larodan.com]
- 12. The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
